molecular formula C9H11NO4 B14213905 N-Hydroxy-2,4-dimethoxybenzamide CAS No. 568587-50-8

N-Hydroxy-2,4-dimethoxybenzamide

Cat. No.: B14213905
CAS No.: 568587-50-8
M. Wt: 197.19 g/mol
InChI Key: RLLYCSVIFHWKSV-UHFFFAOYSA-N
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Description

N-Hydroxy-2,4-dimethoxybenzamide is a chemical compound belonging to the benzamide class Benzamides are known for their diverse applications in various fields, including medicine, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Hydroxy-2,4-dimethoxybenzamide can be synthesized through the direct condensation of 2,4-dimethoxybenzoic acid with hydroxylamine. The reaction typically involves the use of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction is carried out under mild conditions, and the product is purified using standard techniques such as recrystallization .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2,4-dimethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

N-Hydroxy-2,4-dimethoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Hydroxy-2,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. The antibacterial activity is likely due to its interference with bacterial cell wall synthesis and function .

Comparison with Similar Compounds

Similar Compounds

  • N-Hydroxy-2,3-dimethoxybenzamide
  • N-Hydroxy-3,4-dimethoxybenzamide
  • N-Hydroxy-2,5-dimethoxybenzamide

Uniqueness

N-Hydroxy-2,4-dimethoxybenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .

Properties

CAS No.

568587-50-8

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

N-hydroxy-2,4-dimethoxybenzamide

InChI

InChI=1S/C9H11NO4/c1-13-6-3-4-7(9(11)10-12)8(5-6)14-2/h3-5,12H,1-2H3,(H,10,11)

InChI Key

RLLYCSVIFHWKSV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NO)OC

Origin of Product

United States

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